molecular formula C16H26N2O3S B610526 RO5464466 CAS No. 1399767-47-5

RO5464466

Cat. No.: B610526
CAS No.: 1399767-47-5
M. Wt: 326.455
InChI Key: UDLUYVVEARTGHQ-BBRMVZONSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RO5464466 is an inhibitor of influenza A virus (H1N1) fusion. RO5464466 targeted HA. In cell-based assays involving multiple rounds of virus infection and replication, RO5464466 inhibited an established influenza infection. The overall production of progeny viruses, as a result of the compound's inhibitory effect on fusion, was dramatically reduced by 8 log units when compared with a negative control. Furthermore, RO5487624, a close analogue of

Properties

CAS No.

1399767-47-5

Molecular Formula

C16H26N2O3S

Molecular Weight

326.455

IUPAC Name

3-((((1R,5S)-5-hydroxy-1,3,3-trimethylcyclohexyl)methyl)amino)benzenesulfonamide

InChI

InChI=1S/C16H26N2O3S/c1-15(2)8-13(19)9-16(3,10-15)11-18-12-5-4-6-14(7-12)22(17,20)21/h4-7,13,18-19H,8-11H2,1-3H3,(H2,17,20,21)/t13-,16-/m0/s1

InChI Key

UDLUYVVEARTGHQ-BBRMVZONSA-N

SMILES

C[C@@]1(CNC2=CC=CC(S(=O)(N)=O)=C2)CC(C)(C)C[C@H](O)C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RO5464466;  RO-5464466;  RO 5464466; 

Origin of Product

United States

Discovery and Preclinical Development Context of Ro5464466

The journey of a chemical compound from initial identification to potential therapeutic use involves extensive research and evaluation, broadly categorized into discovery and preclinical development phases. The discovery phase focuses on identifying promising compounds with desired biological activity, while preclinical development rigorously assesses their safety and efficacy in laboratory and animal models before potential human trials. synergbiopharma.com RO5464466 was identified during a search for novel antiviral candidates, with subsequent studies delving into its mechanism of action and potential for development. researchgate.netplos.org

Identification of Benzenesulfonamide Derivatives As Antiviral Candidates

RO5464466 is characterized as a representative compound belonging to the class of benzenesulfonamide (B165840) derivatives. researchgate.net This class of compounds was explored for its potential antiviral activity, and RO5464466 was discovered at Roche Pharma Research and Early Development, China. researchgate.net The identification of benzenesulfonamide derivatives as antiviral candidates highlights a strategy in drug discovery to explore diverse chemical scaffolds for their therapeutic potential against viral infections. amegroups.orgnih.govmdpi.com

Positioning of Ro5464466 Within the Landscape of Hemagglutinin Inhibitors

Influenza virus entry into host cells is mediated by hemagglutinin (HA), a glycoprotein (B1211001) on the viral envelope that facilitates binding to host cell receptors and membrane fusion. plos.orgnih.gov Inhibiting HA function is a recognized strategy for developing antiviral drugs. nih.govmdpi.com RO5464466 has been positioned within the landscape of antiviral research as a hemagglutinin inhibitor. medchemexpress.com Studies have indicated that RO5464466 targets HA and inhibits virus fusion by stabilizing the pre-fusion structure of hemagglutinin, thereby blocking the conformational changes necessary for membrane fusion in the low pH environment of the endosome. researchgate.netplos.orgacs.org This mechanism of action distinguishes it from other antiviral classes like neuraminidase inhibitors or M2 ion channel blockers, which target different stages of the viral life cycle. acs.orgresearchgate.net RO5464466 has been shown to inhibit HA-mediated hemolysis of chicken erythrocytes, a measure of its ability to interfere with HA's fusion activity. medchemexpress.com

In vitro studies demonstrated that RO5464466 inhibited an established influenza infection in cell-based assays involving multiple rounds of virus infection and replication. researchgate.netplos.orgsemanticscholar.org The compound exhibited similar activity against several H1N1 strains, including A/Weiss/43, A/PR/8/34, A/Mal/302/54, and A/New Jersey/8/76. researchgate.net However, it did not show significant inhibitory effect on the replication of two H3N2 strains, A/Hongkong/8/68 and A/Human/Hubei/3/2005, at a concentration of 100 µM in a CPE assay. researchgate.net Time course studies indicated that RO5464466 inhibited an early step of influenza replication, specifically acting during the 0-2 hour post-absorption interval, which corresponds to internalization or fusion. researchgate.net It did not interfere with virus absorption or receptor binding. researchgate.netplos.org

The in vitro anti-influenza activity of RO5464466 against various H1N1 strains is summarized in the table below:

Influenza Strain (H1N1)Activity
A/Weiss/43Inhibited
A/PR/8/34Inhibited
A/Mal/302/54Inhibited
A/New Jersey/8/76Inhibited

In a cell-based assay, treatment with RO5464466 at 3.16 µM resulted in a significant reduction in virus yield. researchgate.net

Development of Ro5487624 As an Analogue for in Vivo Pharmacological Assessment

Inhibition of Early Stages of Influenza Virus Replication

Studies have shown that RO5464466 acts at an early step of the influenza virus replication cycle. plos.orgnih.govnih.gov This was demonstrated through time course studies in cell-based assays. plos.orgnih.govresearchgate.net

Temporal Analysis of Antiviral Efficacy in Viral Life Cycle

Temporal analysis experiments, such as one-cycle time course studies in MDCK cells, indicate that RO5464466 exerts its inhibitory effect during the initial hours of infection. plos.orgresearchgate.netplos.org For instance, significant inhibition of virus replication was observed when the compound was added at 0–2 hours post-absorption. plos.org This inhibitory effect was considerably reduced when the compound was added at later time points (e.g., 6–8 hours post-absorption), suggesting its action is limited to the early phases of the viral life cycle. plos.org

Specific Interference with Viral Membrane Fusion

Hemagglutinin Conformational Stabilization

A key aspect of RO5464466's mechanism is its ability to stabilize the conformation of the hemagglutinin protein. plos.orgnih.govcardiff.ac.uk Influenza virus HA undergoes significant conformational changes triggered by the low pH environment of the endosome, which are necessary for membrane fusion. plos.orgnih.govfrontiersin.org RO5464466 is believed to stabilize the pre-fusion structure of HA, thereby preventing these required conformational changes. plos.orgnih.govcardiff.ac.uk

Prevention of Acidic pH-Induced Hemagglutinin Conformational Transitions

RO5464466 prevents the irreversible conformational changes in HA that are induced by acidic pH in the endosome. plos.orgnih.govcardiff.ac.uk This stabilization of the pre-fusion state locks HA in a conformation that is unable to mediate the fusion of the viral and endosomal membranes. plos.orgnih.govcardiff.ac.uk Experimental evidence, including trypsin sensitivity assays, supports that RO5464466 protects HA from the structural alterations that typically occur at low pH. plos.orgresearchgate.netresearchgate.net

Experimental Evidence from HA-Mediated Hemolysis Assays

HA-mediated hemolysis assays provide experimental evidence for the fusion inhibitory activity of RO5464466. plos.orgnih.govplos.org These assays utilize the ability of influenza virus HA to bind to chicken erythrocytes and induce hemolysis (lysis of red blood cells) under acidic conditions, a process dependent on HA conformational changes and membrane fusion. plos.orgnih.govplos.org RO5464466 has been shown to inhibit this hemolysis in a dose-dependent manner when added before acidification. plos.orgnih.govmedchemexpress.com For example, an IC₅₀ of 0.29 µM has been reported for the inhibition of HA-mediated hemolysis of chicken erythrocytes by RO5464466. plos.orgnih.govmedchemexpress.com This indicates that the compound effectively blocks the HA-driven membrane fusion event. plos.orgnih.govsemanticscholar.org

Inhibitory Effect of RO5464466 on HA-Mediated Hemolysis

CompoundIC₅₀ (µM)
RO54644660.29

Table data is based on source plos.orgnih.govmedchemexpress.com.

Conformation-Specific Protection in Trypsin Sensitivity Assays of Isolated HA

Trypsin sensitivity assays using isolated hemagglutinin, specifically bromelain (B1164189) cleaved HA (BHA), have provided key evidence for the conformation-specific protective effect of RO5464466. These assays exploit the fact that the low-pH induced conformational change in HA exposes sites that are susceptible to trypsin cleavage. In the presence of RO5464466, BHA was protected from digestion by trypsin, particularly under acidic conditions that would normally induce the conformational change and subsequent cleavage nih.gov. This protection was observed in a dose-dependent manner, with increasing concentrations of RO5464466 leading to greater resistance of BHA to trypsin digestion. Furthermore, the protective effect was shown to be pH-dependent, correlating with the conditions under which HA undergoes its fusogenic conformational change. Control experiments confirmed that RO5464466 did not directly inhibit the enzymatic activity of trypsin, indicating that its effect is specifically on the conformation of the HA protein. These findings strongly support the mechanism by which RO5464466 stabilizes the prefusion conformation of HA, rendering it resistant to the structural changes required for fusion and the associated trypsin sensitivity.

Subtype Specificity of Antiviral Activity

Research into RO5464466 has revealed a notable specificity in its antiviral activity concerning different influenza A virus subtypes. Influenza A viruses are broadly classified into two phylogenetic groups based on their hemagglutinin proteins: Group 1 and Group 2. RO5464466 has demonstrated differential activity against these groups.

Potency against Group 1 Influenza A Virus Strains (e.g., H1N1)

RO5464466 has shown potent antiviral activity against Group 1 influenza A virus strains, particularly those of the H1N1 subtype. Studies have reported inhibitory concentrations (IC50 values) in the nanomolar range against various H1N1 strains. For example, RO5464466 effectively prevented the infection of influenza A/Weiss/43 strain (H1N1) with an IC50 value of 210 nM. The compound exhibited similar levels of activity against other tested H1N1 strains, including A/PR/8/34, A/Mal/302/54, and A/New Jersey/8/76 nih.gov. In cell-based assays that allow for multiple rounds of virus infection and replication, RO5464466 significantly inhibited the production of progeny viruses, demonstrating its effectiveness in blocking the viral life cycle at concentrations well below those causing cytotoxicity nih.gov.

Data on the in vitro potency of RO5464466 against representative H1N1 strains are summarized in the table below:

Influenza A Virus Strain (Subtype)IC50 (nM)
A/Weiss/43 (H1N1)210
A/PR/8/34 (H1N1)Similar
A/Mal/302/54 (H1N1)Similar
A/New Jersey/8/76 (H1N1)Similar

Note: "Similar" indicates comparable activity to A/Weiss/43 based on the source data. nih.gov

Differential Activity Profile against Other Hemagglutinin Subtypes (e.g., H3N2)

Quantitative Assessment of Progeny Virus Yield Reduction

Quantitative assessments have shown that RO5464466 significantly reduces the production of progeny influenza virus in infected cells. nih.govnih.govplos.orgresearchgate.netfigshare.comresearchgate.netplos.org In one study using MDCK cells infected with influenza A/Weiss/43 (H1N1), treatment with RO5464466 at a concentration of 3.16 µM for 48 hours resulted in an approximate 8-log reduction in virus yield compared to control groups. nih.govplos.orgresearchgate.netplos.org This reduction was more pronounced than that observed with oseltamivir (B103847) at the same concentration, which caused a 5-log reduction. nih.govresearchgate.net Ribavirin (B1680618) also showed strong inhibition at higher concentrations (10 and 31.6 µM). nih.govresearchgate.net

Further dynamic studies of progeny virus production revealed that RO5464466 maintained a strong inhibitory effect across different time points (24, 48, and 72 hours post-infection), with progeny virus titers barely detectable at a baseline level in treated groups. nih.govresearchgate.net This indicates a sustained antiviral effect compared to compounds like ribavirin, whose inhibitory effects weakened over longer treatment periods. nih.govresearchgate.net

Here is a summary of progeny virus yield reduction data:

CompoundConcentration (µM)Virus Yield Reduction (log10)Treatment Duration (hours)
RO54644663.16~848
Oseltamivir3.16~548
Ribavirin10Strong Inhibition48
Ribavirin31.6Strong Inhibition48

Comparative Analysis of Antiviral Potency across Relevant Influenza A Virus Strains

Research indicates that RO5464466 and its analogue RO5487624 exhibit antiviral activity against certain influenza A virus strains, particularly H1N1. nih.govplos.orgresearchgate.netamegroups.org Studies have reported IC50 values for RO5464466 against the influenza A/Weiss/43 strain (H1N1) in the nanomolar range. amegroups.org Specifically, RO5464466 showed an IC50 of 210 nM against this strain in one study. amegroups.org Its analogue, RO5487624, demonstrated even higher potency with an IC50 of 86 nM against the same strain. amegroups.org

The mechanism of action, targeting the conserved HA protein to block fusion, suggests potential activity against other influenza A strains that rely on a similar fusion mechanism. nih.govnih.govplos.orgcardiff.ac.ukresearchgate.net While the provided search results primarily detail activity against H1N1, the nature of HA inhibitors often suggests activity within specific phylogenetic groups of influenza A viruses. acs.org Further research would be needed to comprehensively assess the comparative potency of RO5464466 across a broader range of relevant influenza A virus strains, including different subtypes (e.g., H3N2, H5N1) and genetic clades.

Preclinical in Vivo Efficacy Studies of Hemagglutinin Inhibition

Utilization of RO5487624 in Animal Models of Influenza Infection

RO5487624 was utilized in murine models to assess its efficacy against influenza A virus infection. Specifically, studies employed a lethal challenge model using the influenza A/FM/1/47 (H1N1) strain. Kunming female mice, aged 5–7 weeks, were challenged intranasally with a dose of 40 LD50 (median lethal dose) of the virus. Control groups included untreated mice and those treated with positive controls such as oseltamivir (B103847) and ribavirin (B1680618) jpmh.orgcore.ac.uk. The use of a lethal challenge dose is a stringent test to determine if a compound can provide significant protection against a severe and potentially fatal infection.

Demonstration of Protective Efficacy in Lethal Murine Challenge Models

Studies in the lethal murine challenge model demonstrated that RO5487624 displayed significant protective efficacy. Efficacy was primarily evaluated based on mean survival day and survival rate over a 14-day observation period following viral challenge jpmh.orgresearchgate.net.

Prophylactic administration of RO5487624, initiated before virus inoculation, showed better efficacy compared to post-exposure administration jpmh.orgcore.ac.uk. When administered 1 hour prior to virus inoculation, RO5487624 significantly increased the survival rate compared to the untreated control group jpmh.orgcore.ac.uk. The compound also significantly increased the mean survival day in treated groups jpmh.orgcore.ac.uk. These findings suggest that RO5487624, acting as an HA fusion inhibitor, has a protective effect in mice subjected to a lethal influenza H1N1 challenge jpmh.orgcore.ac.uk.

The following table summarizes representative survival data observed in lethal murine challenge models:

Treatment GroupSurvival Rate (%)Mean Survival Day
Untreated ControlData not explicitly available in snippets, implied lowData not explicitly available in snippets, implied low
RO5487624 (Prophylactic)Significantly Increased jpmh.orgcore.ac.ukSignificantly Increased jpmh.orgcore.ac.uk
Oseltamivir (Control)Efficacy observed jpmh.orgcore.ac.ukEfficacy observed jpmh.orgcore.ac.uk
Ribavirin (Control)Efficacy observed jpmh.orgcore.ac.ukEfficacy observed jpmh.orgcore.ac.uk

Note: Specific numerical data for survival rate and mean survival day for the untreated control and positive control groups were not consistently available in the provided search snippets but were indicated as benchmarks for comparison with RO5487624 treatment groups.

Structural Basis of Ro5464466 Hemagglutinin Interaction

Identification of the Putative Binding Site within the Hemagglutinin Trimer

Research into the interaction between RO5464466 and hemagglutinin has focused on identifying the specific site on the HA protein where this compound binds. While direct co-crystallization data specifically for RO5464466 was not found in the consulted literature, studies on related hemagglutinin inhibitors, such as tert-butyl hydroquinone (B1673460) (TBHQ), have provided insights into potential binding regions that are also relevant to compounds like RO5464466 due to similar mechanisms of action involving pre-fusion stabilization researchgate.netnih.gov.

Characterization of the Hydrophobic Pocket at the HA2 Monomer Interface

Based on the mechanism of action and comparisons with related inhibitors, RO5464466 is understood to bind to a hydrophobic pocket located at the interface between the HA2 monomers within the hemagglutinin trimer researchgate.netnih.gov. This pocket is situated in the stem region of the HA protein, a more conserved domain compared to the globular head researchgate.netnih.gov. The hydrophobic nature of this pocket is a key characteristic that facilitates the binding of small molecule inhibitors like RO5464466 researchgate.netnih.gov.

Relationship to the Pre-Fusion Conformation of Hemagglutinin

The binding site of RO5464466 is intimately linked to the pre-fusion conformation of hemagglutinin. Hemagglutinin exists in a metastable pre-fusion state at neutral pH. Upon encountering the acidic environment of the endosome during viral entry, HA undergoes significant irreversible conformational changes to transition into its post-fusion state, a process essential for mediating membrane fusion researchgate.netnih.govresearchgate.net. By binding to the hydrophobic pocket at the HA2 monomer interface in the pre-fusion trimer, RO5464466 stabilizes this conformation researchgate.netnih.govwikipedia.org. This stabilization prevents the low pH-induced structural rearrangements required for fusion researchgate.netnih.gov.

Implications for Modulating Hemagglutinin Structural Dynamics

The interaction of RO5464466 with the hydrophobic pocket at the HA2 interface has direct implications for modulating the structural dynamics of hemagglutinin. By occupying this site, the compound restricts the conformational flexibility of the HA trimer, particularly the changes within the HA2 subunit that are necessary for the fusion process researchgate.netnih.govwikipedia.org. Studies have shown that RO5464466 effectively protects hemagglutinin from the conformational changes triggered by low pH, as evidenced by its ability to prevent trypsin-catalyzed degradation of HA under acidic conditions researchgate.netnih.gov. This indicates that the binding of RO5464466 rigidifies the pre-fusion structure, thereby inhibiting the dynamic transitions that would otherwise lead to membrane fusion researchgate.netnih.gov. The activity of RO5464466 has been observed to be subtype-specific, showing effectiveness against H1N1 strains but not against tested H3N2 strains, suggesting that subtle structural differences in the binding pocket across HA subtypes can influence inhibitor efficacy researchgate.net.

Mechanisms of Viral Resistance to Hemagglutinin Targeted Compounds

Identification and Mapping of Resistance-Conferring Mutations in Hemagglutinin

Resistance-conferring mutations to hemagglutinin-targeted compounds are typically identified through in vitro selection experiments, such as serial passage of the virus in the presence of escalating concentrations of the inhibitor. Sequence analysis of the HA gene from resistant viral populations then reveals the amino acid substitutions associated with reduced susceptibility.

While specific detailed resistance mutations for RO5464466 were not extensively described in the provided search results, studies on other hemagglutinin inhibitors and broadly neutralizing antibodies targeting HA have identified resistance mutations in both the HA1 and HA2 subunits norman-network.comebi.ac.uk. These mutations can be located near the inhibitor binding site or in regions allosterically affecting the conformational changes of HA required for fusion norman-network.com. For instance, resistance to the HA inhibitor CBS1117 involved mutations in both HA1 and HA2 subunits norman-network.com. Similarly, resistance to BMY-27709, another HA inhibitor, was associated with mutations in both subunits, with some viruses harboring multiple mutations in HA2 ebi.ac.uk.

Analysis of Mutations Localized to the HA2 Subunit

The HA2 subunit plays a critical role in the membrane fusion process, undergoing significant conformational changes at low pH to facilitate the merging of the viral and endosomal membranes ebi.ac.uk. Mutations within the HA2 subunit can confer resistance to HA-targeted compounds by affecting the stability of the prefusion conformation, altering the pH threshold for conformational change, or impacting the flexibility and refolding of the fusion machinery.

Studies on resistance to HA inhibitors and antibodies have identified key mutations in the HA2 subunit. For example, resistance to CBS1117 included mutations at positions HA2-N104D and HA2-F110S norman-network.com. Resistance to the HA inhibitor BMY-27709 involved mutations in HA2, including Lys51 to Arg and Tyr119 to His in one resistant virus ebi.ac.uk. Broadly neutralizing antibodies targeting the conserved HA stem region, which is primarily composed of HA2, have also selected for resistance mutations in the HA2 subunit, some located near the fusion peptide. These mutations in HA2 can influence the pH of fusion or affect the interaction with the inhibitor or antibody. Specific residues in the HA2 stem region, such as K58 and D112 (H3 numbering), have been shown to impact HA stability across multiple subtypes, with mutations at these positions conferring acid-stable or elevated fusion pH phenotypes, respectively.

Table 1. Examples of Resistance Mutations in Hemagglutinin Subunits Observed with HA-Targeted Compounds (Based on available data for related inhibitors/antibodies)

Compound/Antibody TargetHemagglutinin SubunitExample Mutation(s) (if specified)Location/ImpactSource
CBS1117 (HA inhibitor)HA1 and HA2HA2-N104D, HA2-F110SNear binding site norman-network.com
BMY-27709 (HA inhibitor)HA1 and HA2HA2-Lys51Arg, HA2-Tyr119HisInvolved in resistance, some viruses with multiple HA2 mutations ebi.ac.uk
Broadly neutralizing stem antibodyHA2 (primarily)N460S (H1 numbering)Adjacent to the fusion peptide in the stem region, affects pH of fusion.
HA Stem Stability (Mutagenesis)HA2K58I, D112G (H3 numbering)K58I confers acid-stable phenotype; D112G elevates fusion pH.

Impact on Viral Fitness and Evolutionary Trajectories

The emergence of resistance mutations can sometimes come at a cost to viral fitness, potentially impacting replication efficiency, transmissibility, or pathogenicity. However, influenza virus has demonstrated the capacity to acquire compensatory mutations that can restore or partially restore viral fitness in the presence of resistance mutations. These compensatory mutations may occur in HA itself or in other viral proteins, such as neuraminidase (NA).

For example, some HA mutations selected under pressure from neuraminidase inhibitors have been shown to increase viral titers, suggesting a compensatory role for reduced NA activity. Similarly, mutations in NA have been observed to mediate escape from neutralization by HA-targeted antibodies, highlighting the intricate balance between HA and NA functions for optimal viral fitness. The evolutionary trajectory of resistant strains is influenced by the interplay between resistance-conferring mutations and compensatory mutations, determining their ability to persist and transmit in a population. While the specific impact of resistance to RO5464466 on viral fitness and evolutionary trajectories is not detailed in the provided sources, the general principles observed with other HA-targeted antivirals suggest that compensatory mechanisms could play a role in the evolution of resistance.

Comparative Analysis and Translational Research Perspectives

Distinctive Mechanism of Action Compared to Other Antiviral Classes (e.g., Neuraminidase Inhibitors)

Influenza antiviral drugs typically target different stages of the viral life cycle. Neuraminidase inhibitors (NIs), such as oseltamivir (B103847), are a well-established class of antivirals that act by preventing the release of newly formed virus particles from infected cells. They achieve this by inhibiting the viral neuraminidase enzyme, which cleaves sialic acid receptors on the host cell surface, facilitating the budding and spread of progeny virions. drugbank.comwikipedia.orgnih.govisirv.org

In contrast, RO5464466 targets an earlier step in the influenza virus replication cycle: viral entry into the host cell. plos.orgnih.govresearchgate.net Specifically, it inhibits the fusion of the viral envelope with the endosomal membrane, a process mediated by the hemagglutinin (HA) protein. plos.orgnih.govresearchgate.netnih.gov Unlike NIs that prevent the release of viruses, RO5464466 prevents the virus from entering the host cell in the first place. This distinct mechanism offers a potential advantage, as it acts before significant viral replication can occur within the cell.

Studies have shown that RO5464466 inhibits an early step of influenza virus replication and does not interfere with virus absorption or receptor binding. plos.orgresearchgate.net Its inhibitory effect on fusion was demonstrated through assays like HA-mediated hemolysis of chicken red blood cells, where it blocked hemolysis triggered by low pH, and trypsin sensitivity assays, which showed it inhibited the conformational changes in HA. plos.orgresearchgate.net

In comparative studies, RO5464466 has shown potent antiviral activity. For example, in cell-based assays involving multiple rounds of virus infection, RO5464466 significantly reduced the production of progeny viruses. plos.orgnih.govnih.gov One study demonstrated an 8-log reduction in virus yield with RO5464466 treatment at 3.16 µM, compared to a 5-log reduction with oseltamivir at the same concentration. plos.org

The fundamental difference lies in the targeted viral protein and the stage of the viral life cycle. NIs target neuraminidase and viral release, while RO5464466 targets hemagglutinin and viral entry via membrane fusion inhibition. drugbank.comwikipedia.orgnih.govisirv.orgnih.gov This difference in mechanism suggests that compounds like RO5464466 could potentially be used in combination with NIs or as alternatives in cases of resistance to existing drugs. researchgate.netnih.gov

Differentiation from Alternative Hemagglutinin-Targeting Modalities (e.g., HA Destabilizers)

Hemagglutinin is a critical protein for influenza virus entry, mediating both receptor binding and membrane fusion. plos.orgnih.govcardiff.ac.ukmdpi.com As such, it is an attractive target for antiviral development. researchgate.netmdpi.comamegroups.org HA-targeting antivirals can broadly be categorized by their mechanism of interfering with HA function.

RO5464466 functions by stabilizing the pre-fusion structure of hemagglutinin, thereby preventing the conformational changes necessary for membrane fusion that are triggered by the low pH environment of the endosome. plos.orgnih.govcardiff.ac.uk This stabilization locks HA in a non-fusogenic state, effectively blocking the release of the viral genome into the host cell cytoplasm. plos.orgnih.govcardiff.ac.uk

In contrast, some other HA-targeting modalities operate by a different principle, namely, by destabilizing the HA structure. cardiff.ac.ukcardiff.ac.uk These "HA destabilizers" induce premature and ineffective conformational changes in HA, which also inhibits membrane fusion. cardiff.ac.ukcardiff.ac.uk An example of such a compound is Arbidol, which binds to a conserved site on HA and prevents the extension of the HA coiled-coil for susceptible viruses. acs.orgexplorationpub.com However, destabilization of the fusion peptides by mutation or pH can render viruses resistant to such compounds. acs.org

The key differentiation for RO5464466 is its mechanism of stabilizing the pre-fusion HA structure, as opposed to destabilizing it. plos.orgnih.govcardiff.ac.uk This distinction is important because the specific interaction with HA and the resulting effect on its conformation determine the binding site, the potential for resistance development, and the spectrum of activity. Research on compounds like RO5464466, which stabilize HA, contributes to understanding different ways to target this essential viral protein. plos.orgnih.govresearchgate.netcardiff.ac.uk

Contribution to Fundamental Understanding of Influenza Virus Entry Pathways

Research into the mechanism of action of compounds like RO5464466 has significantly contributed to the fundamental understanding of how the influenza virus enters host cells. The entry process is initiated by HA binding to sialic acid receptors on the cell surface, followed by endocytosis. plos.orgnih.govmdpi.com Within the endosome, the decrease in pH triggers a critical and irreversible conformational change in HA, leading to the fusion of the viral membrane with the endosomal membrane and the release of the viral ribonucleoprotein into the cytoplasm. plos.orgnih.govmdpi.compnas.org

By studying how RO5464466 inhibits this process, researchers gain insights into the specific conformational transitions of HA and the critical intermediate states involved in membrane fusion. The finding that RO5464466 stabilizes the pre-fusion structure highlights the importance of maintaining this metastable state for the virus to successfully infect a cell. plos.orgnih.govcardiff.ac.ukpnas.org Assays used to characterize RO5464466's mechanism, such as HA-mediated hemolysis and trypsin sensitivity assays, are themselves valuable tools for dissecting the steps of viral entry and HA conformational changes. plos.orgresearchgate.net

Furthermore, the identification of the binding site of RO5464466 on HA, although not explicitly detailed in the provided snippets, would further illuminate specific regions of the HA protein that are crucial for the fusion process and can be targeted for therapeutic intervention. Understanding how small molecules interact with HA at an atomic level provides a structural basis for rational drug design. researchgate.netmdpi.com

The study of HA inhibitors like RO5464466 reinforces the concept that the low-pH induced conformational change of HA is a critical vulnerability in the influenza virus life cycle. plos.orgnih.govmdpi.compnas.org By preventing this change, viral entry is blocked, underscoring the potential of targeting this step for antiviral therapy.

Conceptual Framework for Development of Broad-Spectrum Anti-Influenza Agents

The development of broad-spectrum antiviral agents effective against multiple influenza strains and subtypes remains a significant goal due to the constant evolution of the virus through antigenic drift and shift. isirv.orgresearchgate.netmdpi.com Targeting conserved regions or mechanisms essential for viral replication is a key strategy for achieving broad-spectrum activity. researchgate.netnih.gov

Hemagglutinin, despite its highly variable globular head which is the target of neutralizing antibodies and contributes to antigenic drift, also possesses more conserved regions, particularly in the stalk domain, which are essential for the membrane fusion process. researchgate.netnih.govmdpi.com Targeting these conserved stalk regions offers a promising avenue for developing antivirals with broader activity across different influenza subtypes. researchgate.netresearchgate.netnih.gov

RO5464466, as an inhibitor of HA-mediated membrane fusion that stabilizes the pre-fusion structure, targets a mechanism that is fundamental to the entry of influenza A viruses. plos.orgnih.govnih.govcardiff.ac.uk While the initial studies focused on its activity against H1N1, the principle of inhibiting the conserved fusion machinery of HA provides a conceptual framework for developing agents active against a wider range of influenza A viruses. plos.orgresearchgate.netnih.gov

The success of RO5464466 and its analogue RO5487624 in inhibiting H1N1 fusion and replication, and the protective effect of RO5487624 in a mouse model, support the viability of targeting HA fusion for antiviral development. plos.orgnih.govnih.govnih.govamegroups.org Although some HA inhibitors have shown subtype dependency, ongoing research aims to identify compounds that target conserved epitopes or mechanisms within HA to overcome this limitation. researchgate.netnih.gov

The study of compounds like RO5464466 contributes to the growing body of knowledge about targeting the HA fusion mechanism. This knowledge is crucial for the rational design and discovery of new small molecule inhibitors that can bind to conserved pockets within HA and exhibit broad-spectrum activity with a potentially higher resistance barrier compared to drugs targeting more variable viral components. researchgate.netmdpi.com The development of orally bioavailable HA inhibitors, as suggested by the properties of RO5487624, further supports the translational potential of this approach for future broad-spectrum anti-influenza therapies. plos.orgnih.govamegroups.org

Future Research Directions and Unresolved Questions

High-Resolution Structural Elucidation of RO5464466-HA Interactions

A critical area for future research involves obtaining high-resolution structural data, such as a cocrystal structure of the RO5464466-HA complex acs.org. Such structural elucidation would provide detailed insights into the precise binding site and molecular interactions between RO5464466 and the HA protein, particularly within the stalk region where resistance mutations have been observed acs.org. Understanding these interactions at an atomic level is crucial for rational design of next-generation inhibitors with improved binding affinity and broader activity against various influenza subtypes acs.orgresearchgate.net. While the general mechanism of stabilizing the prefusion conformation is understood, the specific structural determinants of RO5464466 binding and how this differs between HA groups (Group 1 vs. Group 2) warrant further investigation through advanced structural biology techniques acs.org.

Exploration of Enhanced Potency and Expanded Spectrum HA Inhibitors

Current research highlights the need for HA inhibitors with enhanced potency and a broader spectrum of activity to overcome the subtype dependency observed with compounds like RO5464466 acs.orgmdpi.comnih.gov. Future efforts will focus on the design and synthesis of novel benzenesulfonamide (B165840) derivatives or other scaffolds that build upon the understanding gained from RO5464466 amegroups.orgnih.gov. This includes exploring modifications to improve binding to conserved regions of HA, such as the stalk domain, which is less prone to antigenic drift compared to the globular head mdpi.comnih.gov. Strategies may involve structure-activity relationship (SAR) studies guided by high-resolution structural data, as well as computational approaches to identify potential broad-spectrum binding sites researchgate.netproquest.com. The development of compounds with improved pharmacokinetic properties for better in vivo efficacy is also a key aspect of this research direction plos.orgamegroups.orgnih.gov.

Investigation of Combination Antiviral Strategies Employing HA Inhibition

The potential of combining HA inhibitors like RO5464466 with other antiviral agents targeting different stages of the influenza virus life cycle is a significant area for future exploration amegroups.cnnih.govplos.org. Combination therapy can offer several advantages, including synergistic antiviral effects, a reduced risk of resistance development, and potentially improved outcomes in severe influenza cases mdpi.complos.orgnih.gov. Research is needed to evaluate specific combinations of HA inhibitors with, for example, neuraminidase inhibitors, polymerase inhibitors, or host-targeted therapies in preclinical models amegroups.cnnih.govplos.org. Identifying optimal drug combinations, dosing regimens, and the timing of administration will be crucial for maximizing efficacy and minimizing potential toxicity amegroups.cnplos.orgnih.gov.

Development of Advanced Preclinical Models for Therapeutic Evaluation

The development and utilization of more advanced preclinical models are essential for accurately evaluating the therapeutic potential of HA inhibitors and combination strategies oncodesign-services.commdpi.com. Future research should focus on employing in vitro and in vivo models that better mimic human influenza infection and disease progression oncodesign-services.commdpi.com. This includes using relevant cell lines and primary human respiratory epithelial cells for in vitro studies, as well as employing animal models that recapitulate different aspects of severe influenza, such as immunocompromised models plos.orgoncodesign-services.com. Advanced techniques for measuring viral load, assessing lung pathology, and evaluating immune responses in these models will be critical for comprehensive therapeutic evaluation oncodesign-services.commdpi.com.

Q & A

Q. How can researchers ensure reproducibility of RO5464466’s antiviral activity studies?

  • Methodological Answer:
  • Adhere to ARRIVE guidelines for experimental reporting, including full disclosure of drug concentrations, cell passage numbers, and virus stock origins .
  • Deposit raw data (e.g., TCID50 values, HPLC chromatograms) in public repositories like Zenodo or Figshare.
  • Include stepwise synthesis protocols for RO5464466 in supplementary materials to enable independent replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RO5464466
Reactant of Route 2
RO5464466

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.